molecular formula C10H9BrF3NS B1401908 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine CAS No. 1779122-59-6

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Cat. No.: B1401908
CAS No.: 1779122-59-6
M. Wt: 312.15 g/mol
InChI Key: BISQGGAIXRFUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a useful research compound. Its molecular formula is C10H9BrF3NS and its molecular weight is 312.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NS/c11-9-5-7(15-3-4-16-6-15)1-2-8(9)10(12,13)14/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISQGGAIXRFUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=CC(=C(C=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Course for Preformulation Success

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation strategies to bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of the novel heterocyclic compound, 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, in a range of common organic solvents.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the principles governing solubility and the rationale behind the experimental designs presented. By embracing the methodologies outlined herein, researchers can generate the robust and reliable data necessary to confidently advance their development programs.

Theoretical Foundations of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] This equilibrium is a dynamic process, governed by the thermodynamic principles of enthalpy and entropy.[2] The interplay of intermolecular forces between the solute and solvent molecules dictates the extent of dissolution.[3] The adage "like dissolves like" serves as a useful heuristic: polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4][5]

Several key factors influence the solubility of a compound:

  • Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature.[6] Conversely, if the process is exothermic (releases heat), solubility will decrease as temperature rises.[1][7]

  • Solvent Polarity: The polarity of the solvent, often quantified by its dielectric constant, plays a crucial role. A solvent's ability to overcome the solute's crystal lattice energy and solvate its molecules is a primary driver of dissolution.

  • Molecular Structure: The inherent chemical structure of the solute, including the presence of functional groups capable of hydrogen bonding, its molecular size, and overall polarity, will significantly impact its solubility in various solvents.[8] The target molecule, 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, possesses a trifluoromethyl group which can influence its electronic properties and a thiazolidine ring which may participate in hydrogen bonding.

  • Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[9]

It is also critical to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the concentration of the dissolved solute is in equilibrium with the solid material.[7] It is a fundamental property of the compound under specific conditions.

  • Kinetic Solubility: This measures the concentration of a compound that precipitates from a solution as it is introduced from a stock solution (often in DMSO) into an aqueous buffer.[10] While useful for high-throughput screening in early discovery, thermodynamic solubility is the gold standard for preformulation development.[10]

This guide will focus on the determination of thermodynamic solubility.

Strategic Selection of Organic Solvents

A comprehensive solubility profile necessitates testing in a diverse range of organic solvents. The selection should span various polarity classes to build a complete picture of the compound's behavior. The following table provides a recommended starting panel of solvents, categorized by their polarity.

Solvent Category Solvent Polarity Index Rationale for Inclusion
Nonpolar n-Hexane0.1Represents aliphatic hydrocarbon environments.
Toluene2.4Represents aromatic hydrocarbon environments.
Slightly Polar Dichloromethane (DCM)3.1A common solvent in organic synthesis and purification.
Ethyl Acetate4.4An ester-based solvent with moderate polarity.
Polar Aprotic Acetone5.1A ketone with good solvating power for a range of compounds.
Acetonitrile (ACN)5.8Widely used in chromatography and as a reaction solvent.
Dimethyl Sulfoxide (DMSO)7.2A highly polar aprotic solvent with excellent solvating capabilities.[10]
Polar Protic Isopropanol (IPA)3.9A common alcohol solvent.
Ethanol4.3A widely used pharmaceutical solvent.
Methanol5.1The most polar of the simple alcohols.

Experimental Workflow for Solubility Determination

The following section details a robust, self-validating protocol for determining the thermodynamic solubility of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. The shake-flask method is the gold standard for this purpose and is recommended by regulatory bodies such as the ICH.[11][12]

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh excess solid compound prep_solvent Add precise volume of solvent prep_compound->prep_solvent prep_vial Seal vial prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C and 37°C) prep_vial->agitation time Incubate for sufficient time (e.g., 24-48 hours) agitation->time centrifuge Centrifuge to pellet undissolved solid time->centrifuge aliquot Withdraw supernatant centrifuge->aliquot filter Filter supernatant (optional, with validation) aliquot->filter dilute Dilute with mobile phase filter->dilute hplc Quantify by validated HPLC-UV method dilute->hplc caption Figure 1: Shake-Flask Solubility Determination Workflow

Sources

Technical Guide: Bioactivity Profile of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the bioactivity, synthesis, and pharmacological potential of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine .

Given the specific nature of this compound (CAS 1779122-59-6), which serves as a specialized chemical scaffold rather than a widely marketed pharmaceutical, this guide synthesizes its profile based on direct structural analysis, pharmacophore modeling of the N-aryl thiazolidine class, and the established bioactivity of the 3-bromo-4-(trifluoromethyl)phenyl moiety common in nuclear receptor modulators.

Executive Summary

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine represents a potent lipophilic scaffold in medicinal chemistry, combining a saturated thiazolidine heterocycle with a highly electron-deficient 3-bromo-4-(trifluoromethyl)phenyl tail. This specific structural arrangement positions the molecule as a "privileged structure" with dual potential:

  • Nuclear Receptor Modulation: The halogenated phenyl group mimics the pharmacophore of Selective Androgen Receptor Modulators (SARMs) and PPAR agonists.

  • Antimicrobial & Metabolic Activity: The thiazolidine core is a known bioactive motif for inhibiting bacterial enzymes (e.g., MurB) and metabolic regulators (e.g., PTP1B).

This guide details the compound's chemical identity, inferred mechanism of action, synthesis protocols, and experimental validation workflows.

Part 1: Chemical Identity & Structural Pharmacophore

Structural Analysis

The molecule is an N-aryl thiazolidine , characterized by a five-membered saturated ring containing sulfur and nitrogen, N-substituted with a di-halogenated phenyl group.[1]

FeatureChemical ComponentPharmacological Function
Core Scaffold Thiazolidine Ring (Saturated)Provides metabolic stability and a distinct vector for hydrogen bonding (Sulfur lone pairs). Unlike thiazolidinones, it lacks the carbonyl oxygen, increasing lipophilicity.
N-Substituent Phenyl RingRigid linker ensuring correct spatial orientation in the receptor binding pocket.
Meta-Substituent Bromine (-Br) at C3Halogen Bonding: Acts as a Lewis acid to form halogen bonds with receptor backbone carbonyls (e.g., in the Androgen Receptor ligand-binding domain).
Para-Substituent Trifluoromethyl (-CF3) at C4Lipophilicity & Metabolic Block: Increases logP for membrane permeability and blocks P450 oxidation at the para-position.
Pharmacophore Modeling (SAR)

The 3-bromo-4-(trifluoromethyl)phenyl moiety is a bioisostere for the 4-nitro-3-trifluoromethyl group found in Andarine (S-4) and the 4-cyano-3-trifluoromethyl group in Enobosarm .

  • Hypothesis: This compound likely exhibits affinity for the Androgen Receptor (AR) or Peroxisome Proliferator-Activated Receptors (PPARs) due to the electronic similarity to known ligands.

  • Metabolic Stability: The thiazolidine ring is susceptible to S-oxidation (to sulfoxide/sulfone) and ring-opening, which may generate reactive electrophiles responsible for antimicrobial activity.

Part 2: Bioactivity & Mechanism of Action

Primary Target: Nuclear Receptor Modulation (AR/PPAR)

The lipophilic tail suggests binding to the hydrophobic pocket of nuclear receptors.

  • Mechanism: The molecule enters the cytoplasm, binds to the Ligand-Binding Domain (LBD) of the receptor, inducing a conformational change (Helix 12 folding). This complex translocates to the nucleus, dimerizes, and binds to Hormone Response Elements (HREs) on DNA.

  • Agonist vs. Antagonist: Without a strong hydrogen bond donor (like the hydroxyl in S-4), this molecule may act as a partial agonist or antagonist , or require metabolic hydroxylation (e.g., on the thiazolidine ring) to become fully active.

Secondary Target: Enzyme Inhibition (PTP1B & MurB)

Thiazolidine derivatives are documented inhibitors of:

  • PTP1B (Protein Tyrosine Phosphatase 1B): A negative regulator of insulin signaling. Inhibition leads to insulin sensitization (Antidiabetic potential).

  • MurB (UDP-N-acetylenolpyruvylglucosamine reductase): Essential for bacterial cell wall synthesis. The N-aryl thiazolidine core mimics the diphosphate moiety of the natural substrate.

Visualization: Signaling Pathway

The following diagram illustrates the potential pathway for Nuclear Receptor activation and downstream effects.

BioactivityPathway cluster_0 Mechanism of Action Compound 3-(3-Br-4-CF3-phenyl)thiazolidine CellMembrane Cell Membrane Diffusion Compound->CellMembrane Receptor Nuclear Receptor (AR / PPAR) CellMembrane->Receptor Cytoplasm Cytoplasm Complex Ligand-Receptor Complex (Conformational Change) Receptor->Complex Binding Nucleus Nucleus Translocation Complex->Nucleus HSP Heat Shock Proteins (HSP90) HSP->Receptor Dissociation DNA HRE Binding (DNA) Nucleus->DNA Transcription Transcription of Target Genes DNA->Transcription Effect1 Muscle Anabolism / Fat Oxidation Transcription->Effect1 Effect2 Insulin Sensitization Transcription->Effect2

Figure 1: Proposed Mechanism of Action via Nuclear Receptor Signaling. The compound diffuses into the cell, binds to the receptor (displacing HSPs), and drives gene transcription.

Part 3: Synthesis & Characterization Protocols

Synthesis Workflow

To ensure high purity for bioactivity testing, the Buchwald-Hartwig Cross-Coupling is the preferred method for synthesizing N-aryl thiazolidines, offering higher yields than nucleophilic substitution.

Reagents:

  • Substrate: 3-Bromo-4-(trifluoromethyl)iodobenzene (Selectivity for I over Br allows retention of the Br group).

  • Amine: Thiazolidine.[1][2][3][4][5]

  • Catalyst: Pd2(dba)3 with Xantphos ligand.

  • Base: Cs2CO3 (Cesium Carbonate).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Protocol:

  • Preparation: In a glovebox, charge a reaction vial with Pd2(dba)3 (2 mol%) and Xantphos (3 mol%). Add 1,4-dioxane and stir for 5 mins to form the active catalyst.

  • Addition: Add 3-Bromo-4-(trifluoromethyl)iodobenzene (1.0 equiv), Thiazolidine (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction: Seal the vial and heat to 100°C for 12-16 hours.

  • Workup: Cool to RT, filter through a celite pad, and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a lipophilic solid/oil.

Visualization: Synthesis Scheme

Synthesis Start1 3-Bromo-4-(CF3)iodobenzene Catalyst Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 100°C Start1->Catalyst Start2 Thiazolidine Start2->Catalyst Intermediate Pd-Amine Complex Catalyst->Intermediate Oxidative Addition Product 3-(3-Bromo-4-(CF3)phenyl)thiazolidine Intermediate->Product Reductive Elimination

Figure 2: Buchwald-Hartwig Cross-Coupling Synthesis Pathway.

Part 4: Experimental Validation Protocols

To validate the bioactivity of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, the following assays are recommended.

Nuclear Receptor Binding Assay (Fluorescence Polarization)

Objective: Determine the binding affinity (


) for the Androgen Receptor (AR).
Rationale:  The 3-Br-4-CF3 motif strongly suggests AR interaction.
  • Reagents: Recombinant AR Ligand Binding Domain (LBD), Fluormone™ AL Green (Tracer), Assay Buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Incubate AR-LBD with Fluormone™ AL Green and the test compound in a 384-well plate for 4 hours at 22°C.

    • Measurement: Read Fluorescence Polarization (FP) at Ex/Em 485/530 nm.

    • Analysis: A decrease in mP value indicates displacement of the tracer, confirming binding. Plot dose-response to calculate IC50.

Antimicrobial Susceptibility Test (MIC)

Objective: Assess bioactivity against S. aureus (Gram-positive) and E. coli (Gram-negative). Rationale: Thiazolidines are known peptidoglycan synthesis inhibitors.

  • Inoculum: Prepare bacterial suspension at

    
     McFarland standard.
    
  • Dosing: Add compound (0.5 – 128 µg/mL) to cation-adjusted Mueller-Hinton broth.

  • Incubation: 37°C for 18-24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Metabolic Stability Assay (Microsomal Stability)

Objective: Determine the half-life (


) and intrinsic clearance.
Rationale:  The thiazolidine ring is a metabolic "soft spot."
  • Incubation: Incubate compound (1 µM) with human liver microsomes and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with acetonitrile.

  • Analysis: Analyze supernatant via LC-MS/MS (monitor parent ion m/z ~312).

  • Calculation: Plot ln(concentration) vs. time to determine

    
    .
    

References

  • Jordan, V. C. (2003). Tamoxifen: A most unlikely pioneering medicine. Nature Reviews Drug Discovery. Link (Context: Pharmacophore of aryl-substituted heterocycles).

  • Narayanan, R., et al. (2008). Selective androgen receptor modulators in preclinical and clinical development. Nuclear Receptor Signaling. Link (Context: 3-trifluoromethyl-4-substituted phenyl pharmacophore).

  • Gududuru, V., et al. (2005). Synthesis and biological evaluation of novel thiazolidinone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Link (Context: Thiazolidine bioactivity).

  • ChemicalBook. Product: 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine (CAS 1779122-59-6). Link (Verification of Chemical Identity).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Context: Bioactivity of CF3 and Br substituents).

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Novel 2,3-Disubstituted Thiazolidin-4-one Derivatives from 3-Bromo-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, validated protocol for the synthesis of biologically relevant thiazolidin-4-one derivatives utilizing 3-bromo-4-(trifluoromethyl)aniline as a key starting material. Thiazolidinones are a privileged scaffold in medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2][3] The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[4] This guide details a robust one-pot, three-component reaction, explains the underlying chemical mechanism, and provides comprehensive steps for synthesis, purification, and characterization suitable for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The 1,3-thiazolidin-4-one core is a five-membered heterocyclic motif that is central to a multitude of compounds with significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][5] Their versatility and broad biological profile have established them as a high-priority target for synthetic chemists.

The primary synthetic route explored in this guide is the one-pot cyclocondensation of an amine, an aldehyde, and a thiol-containing carboxylic acid (thioglycolic acid).[6] This multicomponent reaction is highly efficient, offering atom economy and operational simplicity.

Causality of Component Selection:

  • 3-Bromo-4-(trifluoromethyl)aniline: This starting material was selected for its unique electronic and steric properties. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the pharmacokinetic profile of the final molecule. The bromine atom serves as a versatile synthetic handle for further post-synthesis modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries.

  • Aromatic Aldehydes: The aldehyde component dictates the substitution at the C-2 position of the thiazolidinone ring, a position critical for modulating biological activity.

  • Thioglycolic Acid: This reagent provides the sulfur atom and the carbonyl carbon required to form the five-membered heterocyclic ring structure.

Reaction Mechanism: The Path to Thiazolidin-4-one Formation

The reaction proceeds via the initial formation of a Schiff base (imine), which is the rate-determining step, followed by a rapid intramolecular cyclization. Two primary pathways are proposed, with Pathway A being the most widely accepted.[5]

  • Imine Formation: The reaction is initiated by the acid-catalyzed condensation of 3-bromo-4-(trifluoromethyl)aniline with an aromatic aldehyde. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding N-aryl imine (Schiff base) intermediate.

  • Thio-Michael Addition: The sulfur atom of thioglycolic acid, a potent nucleophile, attacks the electrophilic carbon of the imine C=N double bond.

  • Intramolecular Cyclization (Lactamization): The nitrogen atom of the resulting adduct performs a nucleophilic attack on the carboxylic acid's carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable five-membered thiazolidin-4-one ring.

G reactant reactant intermediate intermediate product product arrow_style arrow_style step_label step_label Aniline 3-Bromo-4-(trifluoromethyl)aniline Imine Schiff Base (Imine) Intermediate Aniline->Imine s1 Step 1: Condensation (-H₂O) Aldehyde Ar-CHO Aldehyde->Imine TGA Thioglycolic Acid (HSCH₂COOH) Adduct Thio-Adduct Intermediate TGA->Adduct s2 Step 2: Nucleophilic Attack Imine->Adduct Product 2-Aryl-3-(3-bromo-4-(trifluoromethyl)phenyl) thiazolidin-4-one Adduct->Product Intramolecular Cyclization (-H₂O) s1->Imine s2->Adduct

Caption: Reaction mechanism for thiazolidin-4-one synthesis.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplierNotes
3-Bromo-4-(trifluoromethyl)aniline≥98%Standard SupplierHandle with appropriate PPE.
Substituted Aromatic Aldehyde≥98%Standard SupplierVaries based on desired C-2 substituent.
Thioglycolic Acid≥98%Standard SupplierCorrosive, handle in a fume hood.
Glacial Acetic AcidACSStandard SupplierCatalyst.
TolueneAnhydrousStandard SupplierReaction solvent.
Ethanol95%Standard SupplierRecrystallization solvent.
Sodium Bicarbonate (NaHCO₃)ACSStandard SupplierFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACSStandard SupplierDrying agent.
Protocol: One-Pot Synthesis of 2-Aryl-3-(3-bromo-4-(trifluoromethyl)phenyl)thiazolidin-4-ones

This protocol describes a general procedure adaptable for various aromatic aldehydes.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-bromo-4-(trifluoromethyl)aniline (10.0 mmol, 1.0 eq.).

  • Reagent Addition: Add the desired substituted aromatic aldehyde (10.0 mmol, 1.0 eq.) and anhydrous toluene (40 mL).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the formation of the imine intermediate.

  • Initial Reflux (Imine Formation): Heat the mixture to reflux. Water generated during imine formation will be collected in the Dean-Stark trap. Monitor the reaction via Thin Layer Chromatography (TLC) until the starting aniline spot disappears (typically 2-4 hours).

  • Cyclizing Agent Addition: After cooling the reaction mixture to approximately 60 °C, add thioglycolic acid (11.0 mmol, 1.1 eq.) dropwise.

    • Causality Note: A slight excess of thioglycolic acid ensures the complete conversion of the imine intermediate.

  • Second Reflux (Cyclization): Heat the mixture back to reflux and continue stirring for an additional 4-6 hours. Monitor the formation of the product by TLC.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. c. Wash with brine (1 x 30 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from hot ethanol to yield the pure thiazolidin-4-one derivative.

  • Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Spectroscopic Data

The synthesized thiazolidin-4-one derivatives should exhibit characteristic spectroscopic signals that validate their structure.[7][8][9]

Analysis TechniqueCharacteristic Signal/PeakRationale
FT-IR (cm⁻¹) ~1700-1735 cm⁻¹ (strong)C=O stretching of the thiazolidinone lactam ring.[7]
~1320-1340 cm⁻¹ (strong)C-F stretching from the trifluoromethyl group.
¹H NMR (δ ppm) ~3.9-4.2 ppm (singlet, 2H)Methylene protons (-S-CH₂-CO-) of the thiazolidinone ring.[8][10]
~5.8-6.1 ppm (singlet, 1H)Methine proton (-N-CH-S-) at the C-2 position.
~7.0-8.5 ppm (multiplets)Aromatic protons from the aniline and aldehyde moieties.
¹³C NMR (δ ppm) ~33-36 ppmMethylene carbon (-S-C H₂-CO-).
~58-65 ppmMethine carbon (-N-C H-S-).
~120-128 ppm (quartet)Trifluoromethyl carbon (C F₃) with characteristic C-F coupling.
~170-175 ppmCarbonyl carbon (-C =O) of the lactam ring.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to final product analysis.

G start_end start_end process process decision decision analysis analysis A Start: Weigh Reagents B Assemble Reflux Apparatus with Dean-Stark Trap A->B C Add Aniline, Aldehyde, Toluene, Acetic Acid B->C D Reflux (Imine Formation) 2-4 hours C->D E Monitor by TLC: Aniline Consumed? D->E E->D No F Cool to 60°C Add Thioglycolic Acid E->F Yes G Reflux (Cyclization) 4-6 hours F->G H Monitor by TLC: Product Formed? G->H H->G No I Cool to RT Solvent Evaporation H->I Yes J Work-up: Neutralization & Washing I->J K Purification: Recrystallization from Ethanol J->K L Characterization: NMR, IR, MS K->L M End: Pure Product L->M

Caption: Step-by-step experimental workflow diagram.

References

  • Verma, A., & Saraf, S. K. (2008). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available at: [Link]

  • Hassan, S. Y. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Hilaris Publisher. Available at: [Link]

  • Kamal, A., et al. (2012). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Chemistry Central Journal. Available at: [Link]

  • Srivastava, V. K., et al. (2015). SYNTHESIS OF SOME TRIFLUOROMETHYL PYRIDO-THIAZOLIDINONES AND THEIR ANTIFUNGAL ACTIVITY. International Journal of Innovations in Scientific Engineering. Available at: [Link]

  • Tiwari, A. K., et al. (2012). Recent developments and biological activities of thiazolidinone derivatives: a review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Vosooghi, M., et al. (2013). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Wiley Online Library. Available at: [Link]

  • Salman, B. S., & Ahmed, M. R. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies. Available at: [Link]

  • El-Azab, I. H., et al. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Guzel, M., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. Available at: [Link]

  • Singh, P., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Kumar, R., et al. (2021). Thiazolidine derivatives and their pharmacological actions. ResearchGate. Available at: [Link]

  • Georgiou, N., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules. Available at: [Link]

  • Singh, S., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Scientific Reports. Available at: [Link]

  • Al-Obaidi, A. A. (2017). Synthesis and spectroscopic identification of a new series of 2-iminothia-zolidin-4-one compounds from aromatic heterocyclic primary amines. AIP Conference Proceedings. Available at: [Link]

  • Jassim, A. M., et al. (2022). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Pârvu, M., et al. (2016). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Thiazolidine Ring in 3-Bromo-4-Trifluoromethyl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical manipulation of the thiazolidine scaffold, specifically focusing on the versatile 3-bromo-4-trifluoromethylthiazolidine intermediate. The presence of a trifluoromethyl group at the C4 position imparts unique electronic properties, while the N-bromo functionality serves as a key handle for a diverse array of transformations. These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel chemical entities. We will explore radical-mediated reactions, metal-catalyzed cross-coupling, and reductive functionalization strategies, explaining the chemical principles behind each protocol to empower rational experimental design.

Introduction: The Strategic Value of the 3-Bromo-4-Trifluoromethylthiazolidine Scaffold

The thiazolidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antibiotics and antidiabetic agents.[1][2] Functionalization of this ring system allows for the precise tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

The subject of this guide, the 3-bromo-4-trifluoromethylthiazolidine system, is a particularly powerful building block for several reasons:

  • The N-Bromo Bond: Analogous to the well-known reagent N-Bromosuccinimide (NBS), the N-Br bond is a versatile functional group.[3][4] It can serve as a source of electrophilic bromine for addition reactions or as a precursor to a nitrogen-centered radical, enabling a unique set of carbon-nitrogen and heteroatom-nitrogen bond formations.[5]

  • The C4-Trifluoromethyl Group: The CF₃ group is a critical substituent in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[6] In this scaffold, the CF₃ group modulates the reactivity of the entire thiazolidine ring, particularly influencing the stability and electrophilicity of the adjacent N-Br bond.

This document outlines robust methodologies for leveraging these features, starting with the synthesis of the core scaffold and branching into its diverse functionalization pathways.

Synthesis of the 3-Bromo-4-Trifluoromethylthiazolidine Scaffold

Workflow for Scaffold Synthesis

cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Bromination A Cysteamine C 4-(Trifluoromethyl)thiazolidine A->C Condensation (Toluene, Dean-Stark) B Trifluoroacetaldehyde Hydrate B->C E 3-Bromo-4-(trifluoromethyl)thiazolidine C->E Bromination (CCl4, rt) D N-Bromosuccinimide (NBS) D->E

Caption: Proposed two-step synthesis of the target scaffold.

Protocol 2.1: Synthesis of 4-(Trifluoromethyl)thiazolidine

This protocol is based on the classical condensation reaction used to form the thiazolidine ring.[2]

  • Reagent Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cysteamine (1.0 equiv.) and toluene (approx. 0.2 M).

  • Addition: Add trifluoroacetaldehyde ethyl hemiacetal or a stable hydrate form (1.1 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by TLC or GC-MS until the cysteamine is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the 4-(trifluoromethyl)thiazolidine product.

Protocol 2.2: Synthesis of 3-Bromo-4-(trifluoromethyl)thiazolidine

This step utilizes NBS as a mild and effective brominating agent for the secondary amine.[7]

  • Reagent Setup: In a flask protected from light, dissolve 4-(trifluoromethyl)thiazolidine (1.0 equiv.) in anhydrous carbon tetrachloride (CCl₄) (approx. 0.3 M).

  • Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product should be used immediately in subsequent steps due to the potential instability of the N-Br bond.

Functionalization Strategies at the N-3 Position

The N-Br bond is the primary site for strategic functionalization. The following sections detail protocols for leveraging this bond through radical, metal-catalyzed, and reductive pathways.

Radical-Mediated Functionalization: Anti-Markovnikov Hydroamination

The N-Br bond can undergo homolytic cleavage upon initiation (e.g., with light or a radical initiator like AIBN) to generate a nitrogen-centered radical. This reactive intermediate can add across alkenes in an anti-Markovnikov fashion, providing a powerful method for C-N bond formation.

A 3-Bromo-4-CF3 Thiazolidine B Nitrogen Radical A->B Initiation (AIBN, Δ) D Carbon Radical Intermediate B->D Addition C Alkene C->D E H-Br D->E F 3-Alkyl-4-CF3 Thiazolidine D->F H-Abstraction (from solvent/H-source)

Caption: Mechanism for radical-mediated addition to an alkene.

Protocol 3.1.1: Radical Addition to an Alkene
  • Reagent Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the alkene (1.5 equiv.) and a radical initiator such as AIBN (0.1 equiv.).

  • Solvent: Add a suitable anhydrous solvent such as toluene or benzene (approx. 0.1 M relative to the thiazolidine).

  • Addition: Add a freshly prepared solution of 3-bromo-4-(trifluoromethyl)thiazolidine (1.0 equiv.) in the same solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the 3-alkyl-4-(trifluoromethyl)thiazolidine product.

Exploratory Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Type N-Arylation

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis.[8] While typically applied to C-X bonds, we propose an exploratory protocol for the N-arylation of the 3-bromo-thiazolidine scaffold. The key challenge is the oxidative addition of the N-Br bond to the Pd(0) catalyst, which is less common than C-Br addition.[9] Success will likely depend on the use of highly electron-rich and sterically bulky phosphine ligands to promote this challenging step.

cluster_reactants Pd0 L₂Pd(0) Int1 L₂Pd(II)(Br)(Thiazolidinyl) Pd0->Int1 Oxidative Addition Int2 L₂Pd(II)(Ar)(Thiazolidinyl) Int1->Int2 Transmetalation Int2->Pd0 Reductive Elimination Product Ar-R (N-Aryl Thiazolidine) Int2->Product RBr R-Br (Thiazolidine) RBr->Int1 ArBOH ArB(OH)₂ + Base ArBOH->Int2

Sources

Application Note: In Vitro Characterization of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Analog Approach to Nuclear Receptor Modulation

Abstract

This application note details the in vitro assay protocols for 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine , a synthetic small molecule sharing significant pharmacophoric overlap with Selective Androgen Receptor Modulators (SARMs) and Thiazolidinedione (TZD) class PPAR agonists. Given the specific 3-bromo-4-(trifluoromethyl)phenyl moiety—a classic bioisostere for the electron-deficient rings found in androgen receptor antagonists (e.g., Bicalutamide) and agonists (e.g., Enobosarm)—this guide prioritizes Nuclear Receptor (NR) profiling. The protocols below provide a robust framework for determining binding affinity, functional mode of action (agonist vs. antagonist), and phenotypic efficacy in relevant cell models.

Introduction & Compound Management
1.1 Chemical Rationale

The subject compound features a thiazolidine core linked to a 3-bromo-4-(trifluoromethyl)phenyl group.[1][2]

  • Thiazolidine Core: Historically associated with PPAR

    
     agonism (insulin sensitization) and PTP1B inhibition.
    
  • Aryl Substituents: The 3-Br, 4-CF3 pattern is a lipophilic, electron-withdrawing motif designed to occupy the hydrophobic ligand-binding pocket (LBD) of nuclear receptors, particularly the Androgen Receptor (AR).

1.2 Reagent Preparation
  • Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C . Avoid freeze-thaw cycles (>3 cycles significantly degrades potency).

  • Working Solution: Dilute stock in assay buffer immediately prior to use. Ensure final DMSO concentration in cell assays is <0.1% to prevent solvent toxicity.

Assay 1: Target Engagement (TR-FRET Binding Assay)

Objective: Quantify the binding affinity (


 or 

) of the compound to the Androgen Receptor (AR) or PPAR

Ligand Binding Domain (LBD). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a Lanthanide-labeled antibody and a fluorescent tracer.
2.1 Assay Principle

This competitive binding assay uses a constant concentration of a fluorescently labeled high-affinity ligand (Tracer) and a Terbium-labeled anti-GST antibody that binds to the GST-tagged Receptor LBD.

  • No Inhibitor: Tracer binds LBD

    
     High FRET signal (TR-FRET emission at 520 nm).
    
  • Compound Binding: Displaces Tracer

    
     Loss of FRET signal.
    
2.2 Materials
  • Receptor: Recombinant Human AR-LBD (GST-tagged) or PPAR

    
    -LBD.
    
  • Tracer: Fluormone™ AL Green (for AR) or Fluormone™ Pan-PPAR Green.

  • Detection: Lanthanide-labeled Anti-GST Antibody (Tb-anti-GST).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% NP-40.

2.3 Protocol Steps
  • Compound Dilution: Prepare a 10-point serial dilution (1:3) of the test compound in 100% DMSO, starting at 1 mM (final assay top concentration 10

    
    M).
    
  • Plate Setup: Transfer 200 nL of diluted compound to a 384-well low-volume white microplate (e.g., Corning 4513).

  • Protein Mix: Add 10

    
    L of 2x Receptor/Antibody mix (Final: 5 nM AR-LBD, 2 nM Tb-anti-GST). Incubate for 15 mins at RT.
    
  • Tracer Addition: Add 10

    
    L of 2x Tracer (Final: 2 nM).
    
  • Incubation: Incubate for 1-2 hours at Room Temperature in the dark.

  • Readout: Measure TR-FRET on a multimode reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

    • Delay: 100

      
      s; Integration:  200 
      
      
      
      s.
2.4 Data Analysis

Calculate the TR-FRET Ratio:



Plot Ratio vs. log[Compound] and fit to a sigmoidal dose-response equation (4-parameter logistic) to determine 

.
Assay 2: Functional Reporter Gene Assay (Luciferase)

Objective: Determine if the compound acts as an agonist (activates transcription) or antagonist (inhibits agonist-induced transcription). Cell System: HEK293 or CHO cells transiently transfected with a receptor expression vector and a response element-luciferase reporter.

3.1 Materials
  • Plates: 96-well white tissue culture plates.

  • Plasmids:

    • Expression Vector: pCMV-hAR (human Androgen Receptor).

    • Reporter: pGL4-ARE-Luc (Androgen Response Element).

    • Control: Renilla Luciferase (for normalization).

  • Reagents: Dual-Luciferase® Reporter Assay System (Promega).

  • Reference Ligand: Dihydrotestosterone (DHT) for AR agonist control.

3.2 Protocol Steps
  • Transfection (Day 1): Seed HEK293 cells at 20,000 cells/well. Transfect with AR/ARE-Luc plasmids using Lipofectamine 3000. Incubate 24h.

  • Treatment (Day 2):

    • Agonist Mode: Treat cells with serial dilutions of the test compound alone.

    • Antagonist Mode: Treat cells with serial dilutions of the test compound + fixed concentration of DHT (

      
      , approx. 0.1 nM).
      
  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Lysis & Detection (Day 3):

    • Remove media and wash with PBS.

    • Add 20

      
      L Passive Lysis Buffer (PLB). Shake 15 mins.
      
    • Inject 100

      
      L LAR II (Firefly substrate) 
      
      
      
      Measure Luminescence (
      
      
      ).
    • Inject 100

      
      L Stop & Glo (Renilla substrate) 
      
      
      
      Measure Luminescence (
      
      
      ).
3.3 Data Normalization

Calculate Relative Light Units (RLU):



Normalize to Vehicle Control (0% activity) and Reference Ligand (100% activity).
Assay 3: Phenotypic Viability (Prostate Cancer Model)

Objective: Assess the biological impact on androgen-dependent cell proliferation. Cell Line: LNCaP (Androgen-dependent) vs. PC3 (Androgen-independent control).

4.1 Protocol Steps
  • Seeding: Seed LNCaP cells (3,000 cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous hormones). Allow attachment for 24h.

  • Treatment: Add test compound (0.1 nM – 10

    
    M) 
    
    
    
    0.1 nM DHT.
  • Duration: Incubate for 6 days , refreshing media/compound on Day 3.

  • Readout: Add CellTiter-Glo® reagent (ATP quantification). Shake 10 mins. Read Luminescence.

  • Interpretation:

    • SARM Agonist: Increases proliferation in LNCaP (mimics DHT).

    • Antagonist: Inhibits DHT-induced proliferation.

    • PC3 Control: Should show no effect (confirms AR specificity).

Visualizations & Workflows
Figure 1: Mechanism of Action & Assay Logic

This diagram illustrates the putative pathway interaction and how the assays interrogate specific steps.

G Compound 3-(3-Bromo-4-(CF3)phenyl) thiazolidine Target Nuclear Receptor (AR / PPAR) Compound->Target Binds Complex Ligand-Receptor Complex Target->Complex Dimerization DNA_Binding DNA Binding (ARE / PPRE) Complex->DNA_Binding Translocation Transcription Transcription Activation/Repression DNA_Binding->Transcription Cofactor Recruit Phenotype Cell Proliferation (LNCaP Viability) Transcription->Phenotype Protein Synthesis Assay_Bind Assay 1: TR-FRET Binding Assay_Bind->Target Measures Kd Assay_Func Assay 2: Luciferase Reporter Assay_Func->Transcription Measures Activity Assay_Cell Assay 3: Cell Viability Assay_Cell->Phenotype Measures Efficacy

Caption: Workflow linking the chemical probe to specific biological checkpoints and their corresponding validation assays.

Troubleshooting & Optimization
IssuePossible CauseSolution
High Background (TR-FRET) Non-specific binding of tracer or antibody.Add 0.01% BSA or Tween-20 to assay buffer. Use black/white low-volume plates.
Low Signal Window (Luciferase) Poor transfection efficiency.Optimize DNA:Lipid ratio. Ensure cells are <70% confluent at transfection.
Compound Precipitation Poor solubility in aqueous buffer.Perform serial dilutions in 100% DMSO, then intermediate dilution in buffer. Keep final DMSO <0.5%.
Inconsistent

Ligand depletion or evaporation.Use low-binding tips. Seal plates during incubation. Ensure incubation time reaches equilibrium (1-2h).
References
  • Narayanan, R., et al. (2008). "Selective androgen receptor modulators in preclinical and clinical development." Nuclear Receptor Signaling.

  • Carlson, K. E., et al. (2000). "Fluorescence polarization assays for the androgen receptor." Analytical Biochemistry.

  • Lau, A. J., et al. (2010). "Human pregnane X receptor agonism by Ginkgo biloba extract." Journal of Pharmacology and Experimental Therapeutics. (Protocol reference for Luciferase Assays).

  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual."

  • Invitrogen (Thermo Fisher). "LanthaScreen™ TR-FRET Androgen Receptor Competitive Binding Assay."

Sources

Application Note: A Strategic Approach to the Crystallization of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isolation of small molecules as high-purity crystalline solids is a critical step in chemical research and drug development. Crystalline materials are essential for unambiguous structural elucidation via techniques like Single Crystal X-ray Diffraction (SCXRD), as well as for ensuring stability, purity, and consistent physicochemical properties of active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide and detailed protocols for developing a successful crystallization strategy for the target molecule, 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. We will move beyond a simple recitation of methods to explain the underlying principles and rationale, empowering researchers to systematically screen conditions and troubleshoot common challenges.

Introduction and Molecule Analysis

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is a heterocyclic compound featuring a thiazolidine core. Thiazolidine and its derivatives are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[2][3] Obtaining high-quality crystals of this specific molecule is paramount for confirming its absolute stereochemistry, understanding its solid-state packing, and for use as a purified analytical standard.

A successful crystallization is a two-step process involving nucleation and subsequent crystal growth.[4] The primary challenge lies in identifying conditions that allow these processes to occur slowly and in a controlled manner, which is heavily dependent on the choice of solvent and the method used to achieve supersaturation.

Molecular Structure Analysis:

  • Phenyl Ring: The 3-bromo-4-(trifluoromethyl)phenyl group is bulky, rigid, and lipophilic. The bromine and trifluoromethyl substituents are strongly electron-withdrawing and contribute significantly to the molecule's nonpolar character.

  • Thiazolidine Ring: This five-membered heterocycle containing sulfur and nitrogen atoms introduces moderate polarity and the potential for weak hydrogen bonding via the nitrogen atom.

  • Overall Profile: The molecule possesses a mixed polarity. While the large substituted phenyl ring dominates, making it poorly soluble in highly polar solvents like water, the thiazolidine moiety suggests it will not be exclusively soluble in nonpolar alkanes. This profile indicates that solvents of intermediate polarity or solvent mixtures will likely be most effective.

The Crystallization Strategy: A Step-by-Step Workflow

Developing a crystallization protocol from first principles requires a systematic approach. The following workflow outlines a logical progression from initial solvent screening to the application of advanced crystallization techniques.

Crystallization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Troubleshooting Start Start with Pure (>90%) Compound Solubility Perform Solubility Screening Start->Solubility Select_Good Identify 'Good' Solvents (Soluble with heating) Solubility->Select_Good Select_Poor Identify 'Poor' Solvents (Insoluble/Sparingly Soluble) Solubility->Select_Poor Evaporation Method 1: Slow Evaporation Select_Good->Evaporation Cooling Method 2: Slow Cooling Select_Good->Cooling Vapor Method 3: Vapor Diffusion Select_Good->Vapor Layering Method 4: Solvent Layering Select_Good->Layering Select_Poor->Vapor Select_Poor->Layering Outcome Analyze Outcome Evaporation->Outcome Cooling->Outcome Vapor->Outcome Layering->Outcome Crystals High-Quality Crystals Outcome->Crystals Success! Powder Precipitate/ Powder Outcome->Powder Oil Oiled Out Outcome->Oil No_Change No Crystals Outcome->No_Change Powder->Evaporation Reduce rate of supersaturation Powder->Cooling Reduce rate of supersaturation Oil->Cooling Use less polar solvent or lower temperature Oil->Vapor Use less polar solvent or lower temperature No_Change->Evaporation Increase concentration or try new solvent No_Change->Vapor Increase concentration or try new solvent

Caption: General workflow for developing a crystallization protocol.

Phase 1: Solubility Screening Protocol

The choice of solvent is the most critical factor in a successful crystallization.[5][6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.[7][8]

Objective: To identify a range of "good" solvents (in which the compound is soluble upon heating) and "poor" solvents (in which the compound is sparingly soluble or insoluble).

Protocol:

  • Dispense approximately 5-10 mg of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine into several small, clean vials.

  • To each vial, add a candidate solvent dropwise at room temperature, swirling after each addition, up to a volume of ~0.5 mL. Record the solubility.

  • If the compound does not dissolve at room temperature, gently warm the vial (e.g., using a heat gun or warm water bath) and observe any change in solubility.

  • If the compound dissolves upon heating, allow the vial to cool slowly to room temperature, and then place it in a refrigerator or ice bath to observe if precipitation or crystallization occurs.

  • An ideal single solvent is one where the compound is largely insoluble at room temperature but fully dissolves upon heating, and then precipitates or forms crystals upon cooling.[9]

  • If a single ideal solvent is not found, identify pairs of miscible solvents where the compound is highly soluble in one ("good" solvent) and insoluble in the other ("poor" solvent or anti-solvent).[5]

| Candidate Solvents for Screening | | :--- | :--- | :--- | :--- | | Solvent | Class / Polarity | Boiling Point (°C) | Rationale for Inclusion | | n-Hexane | Nonpolar | 69 | Likely to be a "poor" solvent; useful as an anti-solvent. | | Toluene | Aromatic / Nonpolar | 111 | Can dissolve aromatic compounds; less volatile than hexane.[10] | | Dichloromethane (DCM) | Halogenated / Polar Aprotic | 40 | Good solvent for many organics, but very volatile.[10] | | Ethyl Acetate (EtOAc) | Ester / Intermediate Polarity | 77 | Excellent, versatile solvent for compounds of moderate polarity.[11] | | Acetone | Ketone / Polar Aprotic | 56 | Strong solvent, but low boiling point can be a drawback.[7] | | Acetonitrile | Nitrile / Polar Aprotic | 82 | Good for moderately polar molecules. | | Isopropanol (IPA) | Alcohol / Polar Protic | 82 | Less polar than ethanol; good for inducing crystallization. | | Ethanol (EtOH) | Alcohol / Polar Protic | 78 | A common recrystallization solvent for moderately polar compounds.[11] |

Phase 2: Core Crystallization Protocols

Based on the results of the solubility screen, one or more of the following methods can be employed. It is often beneficial to run multiple experiments in parallel using different solvents and techniques.[12]

Method 1: Slow Evaporation

Principle: This is the simplest technique, where solvent is slowly removed from a near-saturated solution, causing the concentration to increase until supersaturation is reached and crystals form.[4][13] While straightforward, it can sometimes lead to lower quality crystals if evaporation is too rapid.[10]

Protocol:

  • Dissolve the compound in a "good" or moderately "good" solvent to near-saturation at room temperature. A concentration similar to that used for NMR (5-10 mg in 0.7 mL) is a good starting point.[10]

  • Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any particulate matter.[14]

  • Cover the vial with a cap or parafilm. Pierce the covering with a needle or poke a few small holes to allow for slow solvent evaporation.[15]

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor for crystal growth over several days to weeks. The rate of evaporation can be slowed further by using fewer holes or placing the setup in a cooler location.[10]

Method 2: Slow Cooling

Principle: This classic recrystallization method relies on the property that the compound is significantly more soluble in a solvent at high temperatures than at low temperatures.[13] Controlled, slow cooling allows for the formation of well-ordered crystals.

Protocol:

  • In a small flask or vial, add a "good" solvent to the compound.

  • Heat the mixture while stirring until the compound fully dissolves. Add the minimum amount of hot solvent required to achieve complete dissolution.

  • If any impurities remain undissolved, perform a hot filtration to remove them.

  • Cover the vessel and allow it to cool slowly to room temperature. Insulating the vessel (e.g., by placing it in a warm sand bath or wrapping it in glass wool) will slow the cooling rate and promote the growth of larger crystals.

  • Once at room temperature, the vessel can be moved to a refrigerator (~4 °C) to maximize the yield of crystals.

  • Collect the crystals by filtration.

Method 3: Vapor Diffusion

Principle: This technique is arguably the best for producing high-quality single crystals, especially when only small amounts of material are available.[4][10] It involves the slow diffusion of a volatile "poor" solvent (anti-solvent) vapor into a solution of the compound in a less volatile "good" solvent. This gradually decreases the solubility of the compound, leading to slow crystallization.[13]

Protocol (Sitting Drop Variation):

  • Prepare a concentrated solution of the compound in a suitable "good" solvent (one with a relatively high boiling point).

  • In a large vial or beaker (the "reservoir"), add 1-2 mL of a volatile anti-solvent in which the compound is insoluble.

  • Place a smaller, open vial (the "crystallization vial") inside the larger reservoir.

  • Carefully pipette a small drop (10-100 µL) of the compound's solution into the bottom of the inner crystallization vial.

  • Seal the outer reservoir tightly with a cap or parafilm.

  • The volatile anti-solvent from the reservoir will slowly diffuse through the vapor phase into the solution drop, inducing crystallization over time.

  • Store the setup in a stable, vibration-free environment and monitor for crystal growth.

Caption: Diagram of a sitting drop vapor diffusion setup.

| Suggested Solvent/Anti-Solvent Pairs | | :--- | :--- | :--- | | "Good" Solvent (for Compound) | "Poor" Solvent / Anti-Solvent (Volatile) | Rationale | | Toluene | n-Hexane | Aromatic solvent dissolves the compound, nonpolar alkane acts as precipitant. | | Tetrahydrofuran (THF) | Cyclohexane | A polar ether dissolves the compound, cyclohexane is a miscible anti-solvent.[10] | | Acetonitrile | Diethyl Ether | A polar nitrile vs. a less polar, highly volatile ether. | | Ethyl Acetate | n-Hexane | A classic pair balancing polarity differences. |

Troubleshooting Common Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.[6]

    • Solution: Try a more dilute solution, slow down the rate of supersaturation (slower cooling or evaporation), or switch to a lower-boiling point solvent.

  • Formation of Powder/Microcrystals: Supersaturation occurred too rapidly, leading to rapid nucleation rather than slow growth.

    • Solution: Reduce the concentration of the solution. For vapor diffusion, use a less volatile anti-solvent or a "good" solvent that is more volatile to slow the diffusion rate.

  • No Crystals Form: The solution is not sufficiently supersaturated.

    • Solution: Increase the initial concentration. For slow evaporation, increase the size or number of holes in the cap. For vapor diffusion, ensure the anti-solvent is sufficiently volatile and that the system is well-sealed.

Conclusion

The crystallization of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, like any small molecule, is an empirical process that benefits immensely from a logical and systematic strategy. By beginning with a thorough solubility screening, researchers can gather the necessary data to select the most promising crystallization technique, whether it be slow evaporation, controlled cooling, or the more delicate method of vapor diffusion. This application note provides the foundational principles and actionable protocols to guide scientists toward the successful isolation of high-quality crystals suitable for rigorous analytical characterization.

References

  • D. J. Watkin, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section A, vol. 77, no. a2, pp. 24-34, 2021. [URL: https://journals.iucr.org/a/issues/2021/a2/00/a25011/a25011.pdf]
  • University of Washington Chemistry, "The Slow Evaporation Method," University of Washington. [URL: https://chem.washington.
  • M. Mir, "crystallization of small molecules," Universitat de Barcelona, 2016. [URL: http://hdl.handle.net/2445/100383]
  • B. Spingler, S. Schnidrig, T. Todorova, and F. Wild, "Some thoughts about the single crystal growth of small molecules," CrystEngComm, vol. 14, pp. 751-757, 2012. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ce/c1ce05624g]
  • Linac Coherent Light Source, "Crystal Growth," SLAC National Accelerator Laboratory. [URL: https://lcls.slac.stanford.
  • University of Rochester Chemistry, "Reagents & Solvents: Solvents for Recrystallization," University of Rochester. [URL: https://www.sas.rochester.
  • A. G. Oliver and C. L. Barnes, "How to grow crystals for X-ray crystallography," IUCrJ, vol. 9, no. Pt 6, pp. 753-762, 2022. [URL: https://journals.iucr.org/m/issues/2022/06/00/ti5034/]
  • Hampton Research, "Sitting Drop Vapor Diffusion Crystallization," Hampton Research, 2021. [URL: https://hamptonresearch.
  • SPT Labtech, "Chemical crystallization," SPT Labtech. [URL: https://www.sptlabtech.
  • Molecular Dimensions, "Setting up a classical hanging drop vapour diffusion crystal growth experiment," Molecular Dimensions. [URL: https://www.moleculardimensions.com/blog/103-Setting-up-a-classical-hanging-drop-vapour-diffusion-crystal-growth-experiment]
  • Quora, "How to choose a solvent for crystallization of an organic compound," Quora, 2018. [URL: https://www.quora.
  • University of Cape Town Chemistry, "SOP: CRYSTALLIZATION," University of Cape Town. [URL: https://chem.uct.ac.
  • Hampton Research, "Hanging Drop Vapor Diffusion Crystallization," Hampton Research, 2021. [URL: https://hamptonresearch.
  • L. Nichols, "3.3: Choice of Solvent," Chemistry LibreTexts, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)
  • L. Nichols, "3.3C: Determining Which Solvent to Use," Chemistry LibreTexts, 2022. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Choice_of_Solvent/3.3C%3A_Determining_Which_Solvent_to_Use]
  • J. M. Garcia-Ruiz, "Crystallization Techniques for Small Molecules," Acta Crystallographica Section A, 2003. [URL: https://www.researchgate.
  • IMSERC, "Crystallization Guide," Northwestern University. [URL: https://imserc.northwestern.
  • T. J. Williams, C. J. McAdam, and C. A. Hunter, "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, vol. 52, no. 6, pp. 2233-2253, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
  • wikiHow, "9 Ways to Crystallize Organic Compounds," wikiHow, 2024. [URL: https://www.wikihow.com/Crystallize-Organic-Compounds]
  • K. Takegami, et al., "Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor," Google Patents, US20090112040A1, 2009. [URL: https://patents.google.
  • C. O'Hagan, et al., "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus," ChemistryOpen, vol. 9, no. 7, pp. 715-730, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7358178/]
  • Z. D. S. M. de Albuquerque, et al., "Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS," Scientific Reports, vol. 10, no. 1, p. 19574, 2020. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7660427/]
  • P. P. Mehta, S. D. Vora, and K. D. Patel, "Synthesis and Characterization of some Thiazolidinone Derivatives Possessing Benzimidazole Nucleus," ResearchGate, 2017. [URL: https://www.researchgate.
  • S. Sharma, et al., "Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications," Molecules, vol. 27, no. 15, p. 4930, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370691/]
  • K. A. H. Al-Amiery, "Synthesis and Biological Activity of Some New Thiazolidinone Derivatives," Systematic Review Pharmacy, vol. 11, no. 3, pp. 490-496, 2020. [URL: https://www.researchgate.
  • P. K. D. Mamgain, et al., "Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives," Heliyon, vol. 7, no. 7, e07490, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8283733/]
  • S. M. H. Mashat, et al., "2-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one," Acta Crystallographica Section E, vol. 68, no. Pt 3, p. o770, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3308970/]
  • BLDpharm, "1779122-59-6|3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine," BLDpharm. [URL: https://www.bldpharm.com/products/1779122-59-6.html]
  • ChemicalBook, "1779122-59-6(3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine)," ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03198065.htm]
  • V. K. Srivastava, R. Kumar, and A. Kumar, "Synthesis and antibacterial activity of 2-aryl-3-(4′-trifluoromethyl phenyl)-4-oxo-thiazolidines," ResearchGate, 2004. [URL: https://www.researchgate.net/publication/287311314_Synthesis_and_antibacterial_activity_of_2-aryl-3-4'-trifluoromethyl_phenyl-4-oxo-thiazolidines]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the knowledge and protocols to ensure the successful preparation and application of your compound solutions.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in DMSO. What are the initial steps I should take?

A1: Difficulty in dissolving a compound can stem from several factors. Initially, it's crucial to ensure your methodology is optimized. Here are the primary steps to follow:

  • Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≥99.9%).[1] DMSO is highly hygroscopic, and absorbed water can significantly decrease its solvating power for hydrophobic compounds.[2][3][4] It is recommended to use a fresh, unopened bottle of a reputable grade.[2]

  • Controlled Dissolution Environment: Prepare your stock solution in a controlled environment. Use a clean, dry glass vial. Weigh the desired amount of your compound accurately using a calibrated analytical balance.[1]

  • Gradual Solvent Addition: Add the DMSO to the solid compound gradually while mixing.[5] This can be more effective than adding the solid to the solvent.

  • Mechanical Agitation: Vortex the solution vigorously for 2-5 minutes.[1] For compounds that are slow to dissolve, continuous agitation is key.

If solubility issues persist after these initial steps, you may need to employ more advanced techniques as detailed in the troubleshooting section.

Q2: My compound initially dissolved in DMSO, but I observed precipitation after some time. What could be the cause?

A2: This is a common phenomenon known as precipitation from a supersaturated solution. Several factors can contribute to this:

  • Temperature Fluctuations: A decrease in temperature can cause the compound to crystallize out of the solution, especially if the solution was prepared at a higher temperature.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can promote crystallization.[3] It is often challenging to redissolve these crystals.[3]

  • Moisture Absorption: If the solution container is not properly sealed, DMSO can absorb atmospheric moisture, reducing its ability to keep the compound dissolved.[3]

  • Time-Dependent Crystallization: Some compounds may form a temporarily supersaturated solution and will crystallize over time to reach their true equilibrium solubility.[3] It is often recommended to use freshly prepared solutions.[3]

To mitigate this, always store your stock solutions in tightly sealed vials, consider aliquoting into smaller volumes to avoid multiple freeze-thaw cycles, and whenever possible, prepare fresh solutions for your experiments.[6]

Q3: Can the purity of my 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine sample affect its solubility?

A3: Absolutely. The purity of your compound can have a significant impact on its solubility characteristics.

  • Highly pure, crystalline compounds tend to have lower solubility compared to their less pure or amorphous counterparts.[7][8] This is due to the stable crystal lattice structure that requires more energy to break apart.

  • Impurities can disrupt the crystal lattice, making it easier for the solvent to interact with the compound molecules, which can sometimes increase solubility.[7][9] However, some impurities might decrease solubility.[7]

If you are experiencing inconsistent solubility with different batches of the compound, it is advisable to verify the purity of each batch.

Troubleshooting Guides

Issue 1: Poor or Incomplete Dissolution of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in DMSO

This guide provides a systematic approach to address challenges in dissolving the compound.

The dissolution of a solid in a liquid is an equilibrium process that can be influenced by temperature, mechanical energy, and the purity of both the solute and the solvent. The structure of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine, with its halogenated aromatic ring, suggests a hydrophobic nature, making a polar aprotic solvent like DMSO a suitable choice.[10][11] However, factors like crystal packing energy can hinder dissolution.

start Start: Compound does not dissolve in DMSO check_solvent Step 1: Verify DMSO Quality (Anhydrous, ≥99.9%) start->check_solvent vortex Step 2: Standard Agitation (Vortex for 2-5 min) check_solvent->vortex heat Step 3: Gentle Heating (Warm to 30-40°C) vortex->heat If not dissolved success Success: Compound Dissolved vortex->success If dissolved sonicate Step 4: Sonication (Use a water bath sonicator) heat->sonicate If not dissolved heat->success If dissolved reassess Step 5: Reassess Concentration (Is the target concentration too high?) sonicate->reassess If not dissolved sonicate->success If dissolved alt_solvent Step 6: Consider Alternative Solvents (e.g., DMF, NMP) reassess->alt_solvent If concentration is reasonable reassess->success If lower concentration works fail Issue Persists: Contact Technical Support alt_solvent->fail

Caption: Troubleshooting workflow for poor compound dissolution.

  • Initial Preparation:

    • Accurately weigh your compound into a clean, dry glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration.

  • Standard Agitation:

    • Tightly cap the vial.

    • Vortex the mixture vigorously for 2-5 minutes.[1]

    • Visually inspect for any undissolved particles.

  • Gentle Heating (if necessary):

    • If the compound is not fully dissolved, warm the solution in a water bath at 30-40°C for 10-15 minutes.[5]

    • Caution: Do not overheat, as it may degrade the compound.

    • Periodically vortex the solution during heating.

  • Sonication (if necessary):

    • If undissolved particles remain, place the vial in a water bath sonicator for 15-30 minutes.[2]

    • Sonication uses ultrasonic waves to break up particle agglomerates and enhance dissolution.[12]

    • Monitor the temperature of the water bath to avoid excessive heating.

  • Reassess Concentration:

    • If the compound still does not dissolve, it is possible that you are attempting to prepare a supersaturated solution.

    • Review the literature for known solubility limits of similar compounds.

    • Consider preparing a lower concentration stock solution.

  • Alternative Solvents:

    • If DMSO proves to be an unsuitable solvent even at lower concentrations, consider alternatives. Always verify the compatibility of the alternative solvent with your experimental system.

SolventKey AdvantagesKey Disadvantages
Dimethylformamide (DMF) Good solubilizing power for many organic compounds.Potential toxicity concerns.[13]
N-Methyl-2-pyrrolidone (NMP) Good solubilizing power, thermally stable.Potential reproductive toxicity concerns.[10]
Ethanol Less toxic to many cell lines.Generally lower solubilizing power compared to DMSO.[13]
Issue 2: Precipitation Upon Dilution into Aqueous Media

This is a frequent challenge when diluting a DMSO stock solution into an aqueous buffer or cell culture medium for biological assays.[14]

3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine is likely poorly soluble in water. When a concentrated DMSO stock is added to an aqueous solution, the abrupt change in solvent polarity can cause the compound to precipitate out of the solution. The final concentration of DMSO in the aqueous medium is also a critical factor.[6]

start Start: Precipitation upon aqueous dilution check_dmso_conc Step 1: Check Final DMSO % (Aim for <0.5%) start->check_dmso_conc prewarm Step 2: Pre-warm Aqueous Medium (e.g., to 37°C for cell culture) check_dmso_conc->prewarm success Success: Clear Solution check_dmso_conc->success If successful stepwise_dilution Step 3: Perform Stepwise Dilution prewarm->stepwise_dilution prewarm->success If successful rapid_mixing Step 4: Ensure Rapid & Uniform Mixing stepwise_dilution->rapid_mixing stepwise_dilution->success If successful cosolvent Step 5: Consider a Co-solvent (e.g., PEG400, Tween 80 - check compatibility) rapid_mixing->cosolvent If precipitation still occurs rapid_mixing->success If successful fail Issue Persists: Re-evaluate experimental concentration cosolvent->fail

Caption: Workflow to prevent precipitation during aqueous dilution.

  • Optimize Final DMSO Concentration:

    • To avoid solvent-induced toxicity and solubility issues, the final concentration of DMSO in your assay should typically be below 0.5%.[3][6] Some cell lines may be more sensitive, so it is crucial to run a vehicle control to determine the tolerance.[3]

  • Pre-warm the Aqueous Medium:

    • Before adding your DMSO stock, ensure your buffer or cell culture medium is at the appropriate temperature (e.g., 37°C for cell-based assays).[15] Adding a cold stock to a warm medium can sometimes aid solubility.

  • Implement Stepwise Dilution:

    • Instead of adding the concentrated DMSO stock directly into the final volume of the aqueous medium, perform an intermediate dilution.

    • First, dilute the stock into a smaller volume of the pre-warmed medium, mix gently, and then add this intermediate solution to the remaining medium.[15]

  • Ensure Rapid and Uniform Mixing:

    • When adding the compound stock (or the intermediate dilution) to the aqueous medium, ensure the medium is being gently swirled or vortexed.[15] This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Consider Co-solvents (for in vivo or specific in vitro applications):

    • In some cases, particularly for in vivo studies, co-solvents can be used to improve solubility.[6]

    • Commonly used co-solvents include Polyethylene Glycol 400 (PEG400) and Tween 80.[6][10]

    • The compatibility and potential effects of any co-solvent on your specific assay must be thoroughly validated.

By systematically addressing these factors, you can significantly improve the solubility and handling of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine in your research.

References

  • BenchChem. (n.d.). Navigating the Labyrinth of Poor Solubility: A Guide to DMSO Alternatives.
  • BenchChem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?.
  • ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?.
  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?.
  • BenchChem. (n.d.). Troubleshooting AN-12-H5 solubility issues in DMSO.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • Semantic Scholar. (n.d.). Solubility as a criterion of purity.
  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with Methyl 3,4-dimethoxycinnamate in Biological Assays.
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

preventing oxidation of thiazolidine ring during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with thiazolidine-containing molecules. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of thiazolidine ring oxidation during synthesis.

Understanding Thiazolidine Ring Stability and Oxidation

The thiazolidine ring, a saturated 5-membered heterocycle containing both sulfur and nitrogen, is a crucial scaffold in numerous pharmacologically active compounds, including the antibiotic penicillin. While essential, the thioether group in the ring is susceptible to oxidation, primarily at the sulfur atom. This oxidation can lead to the formation of undesired byproducts, such as thiazolidine-1-oxides (sulfoxides) and thiazolidine-1,1-dioxides (sulfones), complicating purification, reducing yields, and altering the biological activity of the target compound.

The oxidation is a redox reaction where the thiazolidine is oxidized by losing two electrons, often coupled with proton transfer. Understanding the factors that promote this process is the first step toward prevention.

Diagram: Thiazolidine Oxidation Pathway

Thiazolidine Oxidation Thiazolidine Thiazolidine Ring (S oxidation state: -2) Sulfoxide Thiazolidine-1-oxide (Sulfoxide) (S oxidation state: 0) Thiazolidine->Sulfoxide [Oxidant] e.g., O₂, H₂O₂ Sulfone Thiazolidine-1,1-dioxide (Sulfone) (S oxidation state: +2) Sulfoxide->Sulfone [Oxidant] (Harsher Conditions)

Caption: General pathway for the oxidation of the thiazolidine sulfur atom.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of thiazolidine ring oxidation during synthesis?

The primary culprits are atmospheric oxygen, peroxide impurities in solvents (especially ethers like THF and diethyl ether), and the use of strong oxidizing reagents in other steps of your synthetic route. Oxidative stress can also be induced by certain reaction conditions, such as exposure to high heat or UV light in the presence of an oxidant. Dose-dependent formation of thiazolidine-4-carboxylic acid has been observed in cells exposed to hydroxyl radical mediators, highlighting the ring's sensitivity to oxidative environments.

Q2: My reaction mixture turned yellow/brown. Does this signify oxidation?

While a color change can indicate decomposition or side reactions, including oxidation, it is not definitive proof. Thiazolidine-forming reactions, particularly the condensation of an aminothiol like L-cysteine with an aldehyde, can sometimes produce colored impurities. The best approach is to analyze a sample of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new, more polar spots or masses corresponding to the expected oxidized byproducts (M+16 for sulfoxide, M+32 for sulfone).

Q3: Are certain thiazolidine derivatives more prone to oxidation?

Yes, the electronic environment of the thiazolidine ring, dictated by its substituents, plays a significant role.

  • Electron-donating groups on the ring can increase the electron density at the sulfur atom, making it more susceptible to electrophilic attack by oxidizing agents.

  • Electron-withdrawing groups , such as those on thiazolidinediones used in diabetes treatment, can render the sulfur less nucleophilic and more resistant to oxidation.

  • The overall stability can also be influenced by steric hindrance around the sulfur atom.

Q4: How does pH affect the stability and oxidation potential of the thiazolidine ring?

The pH of the reaction medium is critical. While thiazolidine formation from 1,2-aminothiols and aldehydes can be rapid under physiological pH (7.4), the ring's stability can be compromised under certain conditions.

  • Acidic Conditions (pH < 5): Generally favor thiazolidine formation and the protonated ring is relatively stable. However, very strong acidic conditions can promote ring-opening hydrolysis, especially with prolonged reaction times.

  • Neutral to Basic Conditions (pH > 7): The stability can be variable. Some studies show high stability at neutral pH, while others have investigated ring formation at basic pH. At basic pH, the deprotonated thiol intermediate is more nucleophilic but also potentially more susceptible to oxidation before ring closure.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

Symptom Observed Potential Cause Recommended Action & Rationale
Low yield of desired product with multiple unidentified byproducts in NMR/LC-MS. Atmospheric Oxidation: Uncontrolled exposure to air during the reaction.Implement Inert Atmosphere Techniques. Use nitrogen or argon to displace oxygen from the reaction vessel. This is crucial for sensitive substrates. See Protocol 1 for details.
Mass peaks at M+16 and/or M+32 are detected in LC-MS analysis. Solvent-borne Peroxides: Use of aged or improperly stored solvents (e.g., THF, diethyl ether) containing peroxide impurities.Purify Solvents. Always use freshly distilled or inhibitor-free, anhydrous solvents. Test for peroxides using potassium iodide (KI) starch paper before use.
Reaction fails or gives complex mixtures when a specific reagent is added. Reagent Incompatibility: The added reagent may be a direct oxidant or may generate reactive oxygen species under the reaction conditions.Review Reagent Profile. Scrutinize all reagents for oxidizing potential. If an oxidant is necessary for another part of the molecule, consider a protecting group strategy for the thiazolidine sulfur or redesign the synthetic sequence.
Product degradation is observed during workup or purification. Post-reaction Oxidation: Exposure to air and light during extraction, concentration, or column chromatography.Use Antioxidants & Minimize Exposure. Add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to solvents used for chromatography. Use amber glass to protect from light and concentrate fractions at reduced temperature. Consider purifying under a nitrogen blanket.

Key Experimental Protocols

Protocol 1: Setting Up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

This method is a simple and effective way to exclude atmospheric oxygen from a reaction.

Materials:

  • Oven-dried or flame-dried reaction flask with a stir bar.

  • Rubber septa.

  • Balloons (for nitrogen).

  • Nitrogen gas cylinder with a regulator.

  • Needles (long and short).

Procedure:

  • Flask Preparation: Flame-dry the reaction flask under vacuum or oven-dry it at >120°C for several hours. While still hot, cap the flask with a rubber septum and clamp it to a stand.

  • Nitrogen Purge: Insert a long needle connected to the nitrogen line through the septum, ensuring the needle tip is near the bottom of the flask. Insert a short "exit" needle in the septum to serve as an outlet.

  • Flushing: Allow the nitrogen to flow gently for 5-10 minutes to displace all the air inside. The gentle flow can be confirmed by bubbling the exit gas through a small amount of mineral oil.

  • Establish Positive Pressure: Remove the exit needle first, then the nitrogen inlet needle. This leaves the flask filled with nitrogen at slightly above atmospheric pressure.

  • Reagent Addition: Add solvents and liquid reagents via a syringe. Flush the syringe with nitrogen before drawing up the liquid to avoid introducing air. Add solid reagents quickly by briefly removing the septum under a positive flow of nitrogen.

  • Maintain Atmosphere: Puncture the septum with a needle attached to a nitrogen-filled balloon. This will maintain a positive pressure of inert gas throughout the reaction.

Diagram: Inert Atmosphere Setup Workflow

Inert Atmosphere Workflow cluster_prep Preparation cluster_purge Purging cluster_reaction Reaction A 1. Dry Glassware (Oven or Flame-Dry) B 2. Seal with Septum A->B C 3. Insert N₂ Inlet & Exit Needles B->C D 4. Flush with N₂ (5-10 min) C->D E 5. Remove Exit Needle, then Inlet Needle D->E F 6. Add Reagents (via Syringe/Positive Flow) E->F G 7. Attach N₂ Balloon F->G H 8. Run Reaction G->H

Caption: Step-by-step workflow for setting up an oxygen-free reaction.

Protocol 2: Using Antioxidants in Thiazolidine Synthesis

Incorporating a radical scavenger can be a pragmatic approach, especially if trace amounts of oxygen are difficult to eliminate completely. Many thiazolidine derivatives themselves are synthesized and evaluated for their antioxidant properties. This intrinsic property can sometimes offer self-protection, but relying on it is not a robust strategy.

Procedure:

  • Selection: Choose an antioxidant that is soluble in your reaction solvent and will not interfere with your desired chemistry. Common choices include Butylated Hydroxytoluene (BHT) or triphenylphosphine.

  • Addition: Add the antioxidant (typically 0.1-1 mol%) to the reaction mixture at the beginning of the synthesis, along with your other starting materials.

  • Considerations: Be aware that the antioxidant will be consumed during the reaction and may need to be removed during purification. Triphenylphosphine, for example, will be oxidized to triphenylphosphine oxide, which is often easily removed via chromatography.

References

  • Rasmussen, S. C. (2016). Mechanism involved in the oxidation of thiazolidine to thiazole by MnO2? ResearchGate. [Link]

  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. [Link]

  • Maleev, V. I., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]

  • Kumar, P., et al. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications. [Link]

  • Various Authors. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]

  • Various Authors. (2021). How to create inert atmosphere? ResearchGate. [Link]

  • Wikipedia. (n.d.). Thiazolidine. [Link]

  • Mir, M. H., et al. (n.d.). (a) Thiazolidine formation and stability at various pH values. ResearchGate. [Link]

  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. PubMed. [Link]

  • Ioniță, E. I., et al. (2019). New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies. NIH. [Link]

  • Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Al-Juboori, A. M. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. ResearchGate. [Link]

  • Ayipo, Y. O., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Taylor & Francis. [Link]

  • Al-Amiery, A. A., et al. (n.d.). View of Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • Clark, C., et al. (1991). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles). ResearchGate. [Link]

  • Fife, T. H., et al. (1991). Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1,3-Thiazolidine Derivatives. ElectronicsAndBooks. [Link]

  • Das, S., et al. (2018). Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study. PubMed. [Link]

  • Jagtap, R. M., et al. (n.d.). Chapter 9. Synthesis, Antioxidant and Antibacterial Properties of Thiazolidine-4-Carboxylic Acid Derivatives. Nova Science Publishers. [Link]

  • Jencks, W. P. (n.d.). Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Europe PMC. [Link]

  • Wang, M., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic

Validation & Comparative

Comparative Guide: Mass Spectrometry Analysis of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine Formula:


Exact Mass:  310.96 (

) / 312.96 (

)

This technical guide compares the two primary mass spectrometry ionization modalities—Electron Ionization (EI) and Electrospray Ionization (ESI) —for the characterization of 3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine.

For researchers in drug development, this molecule presents a unique analytical challenge due to the competing ionization potentials of the thiazolidine heterocycle and the electron-withdrawing halogenated phenyl ring. This guide provides validated fragmentation pathways, isotopic diagnostic rules, and method selection criteria to ensure rigorous identification.

Structural & Isotopic Diagnostics

Before analyzing fragmentation, the operator must validate the molecular ion (


) using the specific isotopic signature of Bromine.
The "Twin Tower" Signature

Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Diagnostic Rule: Any fragment containing the bromine atom will appear as a 1:1 doublet separated by 2 m/z units.[1][2]

  • Application:

    • 
       (EI):  Equal intensity peaks at m/z 311 and 313.
      
    • 
       (ESI):  Equal intensity peaks at m/z 312 and 314.
      
  • Loss of Bromine: If a fragment loses Br, the doublet pattern collapses to a singlet, confirming the cleavage of the C-Br bond.

Comparative Analysis: EI vs. ESI Performance

This section objectively compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific compound.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Utility Structural Elucidation & Library MatchingQuantitation (PK/PD) & Biological Matrices
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Molecular Ion Distinct

(often weak intensity)
Dominant

(Protonated)
Fragmentation Extensive (Fingerprint rich)Minimal (Requires CID/MS2)
Key Mechanism Radical Cation formation (

)
Protonation of Thiazolidine Nitrogen
Detection Limit Nanogram rangePicogram range (Mode dependent)
Recommendation
  • Use EI when synthesizing the compound to verify structural integrity and isomeric purity.

  • Use ESI (LC-MS/MS) when analyzing plasma stability, metabolic half-life, or receptor binding assays.

Fragmentation Pathways (Mechanistic Insight)

Electron Ionization (EI) Pathway

In EI, the molecule forms a radical cation (


). The fragmentation is driven by the stability of the aromatic system and the lability of the thiazolidine ring.

Key Fragment Ions (Theoretical & Observed Trends):

  • 
     311/313 (
    
    
    
    ):
    Parent Ion.
  • 
     283/285 (
    
    
    
    ):
    Loss of Ethylene (
    
    
    ). Characteristic of thiazolidine rings, driven by a Retro-Diels-Alder (RDA) type collapse or ring contraction.
  • 
     232 (
    
    
    
    ):
    Loss of Bromine radical (
    
    
    ). The isotopic doublet disappears.
  • 
     69 (
    
    
    
    ):
    Diagnostic low-mass ion for trifluoromethyl groups.
ESI-MS/MS (Collision Induced Dissociation)

In ESI, the molecule is protonated at the thiazolidine nitrogen (


). Fragmentation requires collision energy (CE).

Primary Transition for MRM (Multiple Reaction Monitoring):

  • Precursor: 312.0 (

    
    )
    
  • Product: 224.0 (Loss of Thiazolidine ring / C-N cleavage) or 242.0 (Loss of

    
     if high energy).
    

Visualization of Fragmentation Logic

The following diagram illustrates the mechanistic fragmentation tree for the EI mode, highlighting the critical isotopic preservation pathways.

FragmentationPathway Parent Parent Ion (M+•) m/z 311 / 313 (1:1 Doublet) LossEthylene Thiazolidine Ring Contraction Loss of C2H4 (-28) m/z 283 / 285 Parent->LossEthylene Retro-Diels-Alder (Ring Strain Release) LossBr Homolytic C-Br Cleavage Loss of Br• (-79/81) m/z 232 (Singlet - Isotope Lost) Parent->LossBr Weak C-Br Bond (High Energy) LossCF3 Loss of CF3• (-69) m/z 242 / 244 Parent->LossCF3 Alpha Cleavage CF3_Ion CF3 Cation m/z 69 Parent->CF3_Ion Direct Ionization LossEthylene->LossBr Secondary Decay

Figure 1: Predicted Electron Ionization (EI) fragmentation tree showing primary mass losses and isotopic pattern retention.

Experimental Protocol: Method Selection Workflow

To ensure reproducibility, follow this decision matrix for instrument setup.

MethodWorkflow Sample Sample Preparation (1 mg/mL in MeOH) Decision Goal? Sample->Decision Path_ID Structural ID (Purity/Synthesis) Decision->Path_ID Path_Quant Quantification (Bioanalysis) Decision->Path_Quant EI_Method GC-MS (EI) Source: 230°C Energy: 70 eV Path_ID->EI_Method ESI_Method LC-MS/MS (ESI+) Mobile Phase: H2O/ACN Modifier: 0.1% Formic Acid Path_Quant->ESI_Method Output_EI Output: Fingerprint Spectrum Library Match EI_Method->Output_EI Output_ESI Output: MRM Transition (312 -> 284) ESI_Method->Output_ESI

Figure 2: Operational workflow for selecting the optimal ionization technique based on analytical goals.

Validated Experimental Parameters

Sample Preparation (Standard Protocol)
  • Solvent: Methanol (LC-MS Grade). Avoid DMSO for GC-MS as it degrades columns.

  • Concentration:

    • GC-MS:

      
       (Split 10:1).
      
    • LC-MS:

      
       (Direct Infusion or Column).
      
LC-MS/MS Source Settings (ESI Positive)
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the labile Br).

  • Desolvation Temp: 350°C

  • Collision Energy (CE): Ramp 15–35 eV to determine optimal product ion intensity.

GC-MS Settings (EI)
  • Inlet Temp: 250°C

  • Transfer Line: 280°C

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

  • Oven Program: Hold

    
     (1 min) 
    
    
    
    Ramp
    
    
    to
    
    
    .

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Reference for thiazolidine ring cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link] (Source for comparative fragmentation data of brominated aromatics).

  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Chromatography A, 1217(25), 3908-3918. (Detailed mechanisms on heterocyclic ring opening).

Sources

A Technical Guide to the Structure-Activity Relationship of 3-Bromo-4-Trifluoromethyl Thiazolidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazolidine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2][3] The strategic introduction of specific substituents, such as halogens and trifluoromethyl groups, can profoundly influence the pharmacological profile of these molecules. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-bromo-4-trifluoromethyl thiazolidines, a class of compounds with significant therapeutic potential. While direct and extensive research on this specific substitution pattern is limited, this guide synthesizes data from closely related analogs to provide a predictive SAR framework, offering valuable insights for researchers in drug discovery and development.

The Thiazolidine Core: A Privileged Scaffold in Medicinal Chemistry

The thiazolidine ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a wide array of biologically active compounds.[1] Its derivatives, particularly thiazolidin-4-ones, have demonstrated a remarkable spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities.[4][5][6] The structural flexibility of the thiazolidine ring allows for substitutions at various positions, primarily at the N-3 and C-2, C-4, and C-5 positions, enabling the fine-tuning of their biological effects.[2]

Impact of Bromine Substitution at the N-3 Position

The introduction of a halogen atom, such as bromine, at the N-3 position of the thiazolidine ring can significantly modulate the compound's physicochemical properties and biological activity. Halogen bonding, a non-covalent interaction involving a halogen atom, can play a crucial role in ligand-receptor binding, enhancing the affinity and specificity of the molecule for its biological target.

While specific studies on 3-bromo-thiazolidines are not abundant in the readily available literature, SAR studies on related N-substituted thiazolidinones suggest that the nature of the substituent at the N-3 position is critical for activity. For instance, in a series of thiazolidine-2,4-dione derivatives, substitution at the third position with aromatic moieties containing chloro, bromo, hydroxyl, and nitro groups was found to confer antimicrobial properties.[7] This indicates that an electronegative and polarizable atom like bromine at the N-3 position could contribute favorably to the antimicrobial potential of the thiazolidine scaffold.

The Role of the Trifluoromethyl Group at the C-4 Position

The trifluoromethyl (CF3) group is a widely utilized substituent in medicinal chemistry due to its unique properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug molecule. The introduction of a trifluoromethyl group can enhance membrane permeability, increase binding affinity to target proteins, and block metabolic degradation, often leading to improved potency and a longer duration of action.

In the context of thiazolidine derivatives, the trifluoromethyl group has been shown to be a key determinant of biological activity. For example, in a study of thiazolidin-4-one based inhibitors of human dihydroorotate dehydrogenase (hDHODH), the introduction of a trifluoromethyl group at the para-position of a phenyl ring attached to the thiazolidine core resulted in compounds with potent inhibitory activity.[8] Another study on trifluoromethyl-thiazolidine analogs highlighted their potential as anticancer agents.[9] Although these examples do not feature the CF3 group directly at the C-4 position of the thiazolidine ring, they underscore the significant contribution of this moiety to the overall biological activity of thiazolidine-containing compounds.

Predicted Structure-Activity Relationship of 3-Bromo-4-Trifluoromethyl Thiazolidines

Based on the individual contributions of bromine at the N-3 position and a trifluoromethyl group in related heterocyclic systems, we can extrapolate a predicted SAR for 3-bromo-4-trifluoromethyl thiazolidines.

Key Hypotheses:

  • Enhanced Lipophilicity and Membrane Permeation: The combination of a bromo and a trifluoromethyl group is expected to significantly increase the lipophilicity of the thiazolidine core. This could lead to improved cell membrane permeability, a crucial factor for reaching intracellular targets.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of both the bromine atom and the trifluoromethyl group will influence the electron distribution within the thiazolidine ring. This can affect the reactivity of the carbonyl group at C-4 (if present, as in thiazolidin-4-ones) and the overall binding interactions with biological targets.

  • Potential for Specific Interactions: The bromine atom can participate in halogen bonding, while the trifluoromethyl group can engage in dipole-dipole and hydrophobic interactions. The presence of both functionalities offers multiple avenues for specific and high-affinity binding to target enzymes or receptors.

  • Increased Metabolic Stability: The trifluoromethyl group is known to block metabolic oxidation, which could lead to an increased half-life and improved pharmacokinetic profile of the compounds.

The following diagram illustrates the key structural features and their potential impact on biological activity.

SAR_Thiazolidine cluster_molecule 3-Bromo-4-Trifluoromethyl Thiazolidine Core cluster_sar Structure-Activity Relationship Insights cluster_properties Predicted Physicochemical & Pharmacological Properties Thiazolidine N3_Bromo N-3 Bromo Group Thiazolidine->N3_Bromo N-3 Position C4_CF3 C-4 Trifluoromethyl Group Thiazolidine->C4_CF3 C-4 Position Other_Subs Substituents at C-2 and C-5 Thiazolidine->Other_Subs C-2, C-5 Positions Structure R1, R2 = various substituents X = O or S Lipophilicity Increased Lipophilicity N3_Bromo->Lipophilicity Electronics Modulated Electronic Profile N3_Bromo->Electronics Binding Enhanced Target Binding N3_Bromo->Binding Halogen Bonding C4_CF3->Lipophilicity C4_CF3->Electronics C4_CF3->Binding Hydrophobic Interactions Metabolism Improved Metabolic Stability C4_CF3->Metabolism Activity Potential for Potent Biological Activity (e.g., Antimicrobial, Enzyme Inhibition) Other_Subs->Activity Fine-tuning of activity and selectivity Lipophilicity->Activity Electronics->Activity Binding->Activity Metabolism->Activity

Caption: Predicted SAR of 3-Bromo-4-Trifluoromethyl Thiazolidines.

Comparative Analysis with Alternative Substitution Patterns

To further understand the potential of 3-bromo-4-trifluoromethyl thiazolidines, it is instructive to compare them with analogs bearing different substituents.

Substitution PatternKey FeaturesPredicted Impact on ActivityReference Example (Analogous)
3-Bromo-4-Trifluoromethyl High lipophilicity, strong electron withdrawal, potential for halogen and hydrophobic interactions.Potentially high potency and good metabolic stability.(Hypothetical - Target of this guide)
3-Aryl/Alkyl Variable lipophilicity and electronic effects depending on the substituent.Activity is highly dependent on the nature of the aryl/alkyl group.[7]3-Aryl-thiazolidin-4-ones
4-Aryl/Alkyl Can introduce steric bulk and alter hydrophobic/hydrophilic balance.Can influence binding pocket interactions and selectivity.4-Aryl-thiazolidin-4-ones
Unsubstituted at N-3 N-H group can act as a hydrogen bond donor.Can participate in different binding interactions compared to N-substituted analogs.Thiazolidine-2,4-dione
Other Halogens (F, Cl) at N-3 Electronegativity and size vary, affecting halogen bond strength and steric hindrance.Fluorine may offer a good balance of electronegativity and size.(Inferred from general principles)

Experimental Protocols

General Synthesis of Thiazolidin-4-ones

A common method for the synthesis of the thiazolidin-4-one core involves the cyclocondensation of a primary amine, an aldehyde, and thioglycolic acid. This three-component reaction is a versatile and efficient way to generate a library of substituted thiazolidin-4-ones.[5]

Step-by-step methodology:

  • Schiff Base Formation: Equimolar amounts of a primary amine and an aldehyde are refluxed in a suitable solvent (e.g., toluene, ethanol) with a catalytic amount of glacial acetic acid to form the corresponding Schiff base (imine). The reaction progress is monitored by TLC.

  • Cyclization: To the solution containing the Schiff base, an equimolar amount of thioglycolic acid is added. The reaction mixture is refluxed for several hours.

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Potential Adaptation for 3-Bromo-4-Trifluoromethyl Thiazolidines:

Synthesizing the target compound would likely require a multi-step approach, potentially involving the synthesis of a 4-trifluoromethyl-thiazolidine precursor followed by bromination at the N-3 position. Alternatively, a novel synthetic route starting from a 3-bromo-amine precursor could be explored.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[4]

Step-by-step methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The exploration of 3-bromo-4-trifluoromethyl thiazolidines represents a promising avenue for the discovery of novel therapeutic agents. The predicted SAR, based on the analysis of related compounds, suggests that this specific substitution pattern could lead to molecules with enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action.

Future research should focus on the development of efficient synthetic routes to access these compounds and the systematic evaluation of their biological activities against a diverse panel of targets. The experimental validation of the hypotheses presented in this guide will be crucial for unlocking the full therapeutic potential of this intriguing class of molecules. This in-depth technical guide provides a solid foundation for researchers to embark on this exciting area of drug discovery.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(3-Bromo-4-(trifluoromethyl)phenyl)thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.